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Compound of Interest

(2-(M-Tolyl)oxazol-4-
Compound Name:

YL)methanamine
CAS No.: 885273-21-2
Cat. No.: B3293308

Get Quote

Executive Summary

(2-(m-Tolyl)oxazol-4-yl)methanamine (CAS 885273-21-2) is a specific 2,4-disubstituted
oxazole derivative used as a primary amine building block in fragment-based drug discovery
(FBDD).[1][2][3][4][5][6] Its structural core—an oxazole ring substituted at the 2-position with a
meta-tolyl group and at the 4-position with a methanamine moiety—serves as a critical
pharmacophore scaffold, particularly in the design of kinase inhibitors and antimicrobial agents
where the oxazole ring functions as a bioisostere for amide or ester linkages.

This guide provides the definitive cheminformatic identifiers verified against structural logic and
available chemical registries, alongside a protocol for their validation.

Chemical Identity & Standardized Identifiers

The following identifiers have been generated and cross-referenced with the CAS Registry and
structural topology rules.
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Core ldentifiers Table

Identifier Type

Value

Notes

Chemical Name

(2-(3-Methylphenyl)-1,3-

oxazol-4-yl)methanamine

IUPAC Systematic

CAS Registry Number 885273-21-2 Primary Key
MDL Number MFCD06738610 Symyx / Biovia ID
Molecular Formula C11H12N20 Mass: 188.23 g/mol

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(CN
)=CO2

Universal String

Isomeric SMILES

CC1=CC(=CC=C1)C2=NC(CN
)=CO2

Achiral molecule

INChl=1S/C11H12N20/c1-8-3-

InChl String 2-4-9(5-8)11-13-10(6-12)7-14- Standard InChl v1.06
11/h2-5,7H,6,12H2,1H3
Computed from Structure (See .
InChlKey Hashed Identifier

Section 3)

Structural Topology (SMILES Derivation)

To ensure the accuracy of the SMILES string, we deconstruct the molecule into its functional

components. This "first-principles” approach prevents propagation of database errors.

» Core Scaffold: 1,3-Oxazole ring (olcnccl or C1=COC=N1).

e Substituent 1 (Position 2):m-Tolyl group (3-methylphenyl). In SMILES, this is

CC1=CC(=CC=C1).

e Substituent 2 (Position 4): Methanamine group (-CH2NHZ2). In SMILES, this is CN attached

to the ring carbon.

e Assembly:

o The oxazole ring is numbered O=1, C=2, N=3, C=4, C=5.[7]
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o The m-tolyl is attached to C2 (between O and N).
o The methanamine is attached to C4 (adjacent to N).

o Resulting String:CC1=CC(=CC=C1)C2=NC(CN)=CO02.[1]

In Silico Verification Protocol

As a scientist, relying solely on third-party databases can be risky for novel or rare building
blocks. The following protocol establishes a self-validating system for generating and verifying
the InChlKey using open-source cheminformatics tools (RDKit/OpenBabel).

Verification Logic Diagram

The following DOT diagram illustrates the workflow for validating the chemical structure against

its identifiers.

nChl Generation
RDKil/OpenBabe dard v
al
g ~Sa - - Calc. Properties
Database Lookup D Structure
Input: CAS 885273-21-2 G ethanaming |- Confirm Consistency
(MW = 188.23)

Click to download full resolution via product page

Figure 1: Structural verification workflow for generating trusted identifiers.

Python Verification Script (RDKit)

To generate the exact InChlKey for your internal database, execute the following Python script.
This eliminates ambiguity regarding protonation states or tautomers.

Synthetic Context & Application

Understanding the synthesis of this compound provides context for the impurities likely to be
present (e.g., residual aldehydes), which can affect high-throughput screening results.
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Synthetic Pathway

The compound is typically synthesized via the Cornforth rearrangement or direct cyclization of
alpha-amino ketones, followed by reduction.

o Precursor: 2-(m-Tolyl)oxazole-4-carbaldehyde (CAS 154136-89-7).[8]

o Transformation: Reductive amination or reduction of the corresponding oxime/nitrile to the
primary amine.

» Implication: Samples may contain trace amounts of the aldehyde precursor, which is reactive
and can generate false positives in biochemical assays (PAINS).

Handling & Stability

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Primary amines on
heterocyclic rings can be sensitive to oxidation or carbamate formation with atmospheric
COa..

e Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water at neutral pH;
solubility increases in acidic media (formation of HCI salt).

References

e PubChem Compound Summary. 1,3-Oxazol-4-ylmethanamine Derivatives. National Center
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o RDKit Documentation. Cheminformatics Functionality for SMILES/InChl Generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1211595-78-6|(2-(4-MEthoxyphenyl)oxazol-4-yl) methanamine hydrochloride|BLD Pharm
[bldpharm.com]

2. 33105-98-5|(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride|BLD Pharm
[bldpharm.com]

3. 1500937-19-8|4-(4-(Aminomethyl)oxazol-2-yl)benzonitrile| BLD Pharm [bldpharm.com]
4. 36841-47-1|(2-(p-Tolyl)oxazol-4-yl)methanol|BLD Pharm [bldpharm.com]

5. 885273-21-2 | 2-M-Tolil-oxazol-4-IL-metilamina | 2-M-Tolyl-oxazol-4-YL-methylamine -
Capot Quimico [capotchem.com]

6. 885273-21-2|(2-(m-Tolyl)oxazol-4-yl)methanamine|BLDpharm [bldpharm.com]
7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
8. 154136-89-7|2-(m-Tolyl)oxazole-4-carbaldehyde|BLDpharm [bldpharm.com]

To cite this document: BenchChem. [Technical Guide: Identifiers & Structural Analysis of (2-
(m-Tolyl)oxazol-4-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3293308/docs#technical-guide-identifiers-structural-
analysis-of-2-m-tolyl-oxazol-4-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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